Physicochemical Properties of Clindamycin Palmitate Hydrochloride: An In-depth Technical Guide
Physicochemical Properties of Clindamycin Palmitate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the palmitic acid ester of clindamycin.[1][2][3] This semi-synthetic lincosamide antibiotic serves as a prodrug, which is rapidly hydrolyzed in vivo to the active form, clindamycin.[2][4] The palmitate ester formulation was developed to mask the bitter taste of clindamycin, making it more palatable for pediatric oral administration.[4][5] A thorough understanding of its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy and stability of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of Clindamycin Palmitate Hydrochloride, detailed experimental protocols for their determination, and visualizations of key processes.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Clindamycin Palmitate Hydrochloride are summarized in the tables below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride | [6] |
| Molecular Formula | C₃₄H₆₃ClN₂O₆S·HCl | [1] |
| Molecular Weight | 699.85 g/mol | [1][7] |
| Appearance | White or practically white crystalline powder | [2] |
| Melting Point | 141-143 °C | [1][5] |
Table 2: Solubility and Dissociation Constant
| Property | Description | Reference(s) |
| Solubility | - Water: Soluble.[1][8] Exhibits anomalous solubility; it is reasonably soluble in aqueous medium at a pH below 3.7 (53.2 mg/mL) due to micelle formation, but practically insoluble above this pH (e.g., 0.001 mg/mL at pH 5.8).[9] | [1][8][9] |
| - Other Solvents: Slightly soluble in DMSO and Methanol.[1][5] | [1][5] | |
| pKa | The pKa of the parent compound, clindamycin hydrochloride, is reported as 7.72 in pure water.[4] One source refers to a pKa of 7.6 for "CHP", which may refer to Clindamycin Palmitate Hydrochloride, but this is not definitively specified.[8] | [4][8] |
Table 3: Stability Profile
| Condition | Stability | Reference(s) |
| Acidic Conditions | Labile; significant degradation observed in 0.1 M HCl.[5][9] | [5][9] |
| Basic Conditions | Labile; significant degradation observed in 0.1 M NaOH.[5][9] | [5][9] |
| Oxidation | Stable under exposure to 10% hydrogen peroxide.[5] | [5] |
| Heat | Stable when subjected to elevated temperatures (e.g., 55°C for 24 hours).[5] | [5] |
| Light | Stable under photolytic stress (e.g., 365 nm for 24 hours).[5] | [5] |
| Reconstituted Solution | Reconstituted oral solutions are stable for 2 weeks at room temperature.[2][10] | [2][10] |
Mechanism of Action: Prodrug Activation
Clindamycin Palmitate Hydrochloride is pharmacologically inactive.[4] Upon oral administration, it undergoes rapid hydrolysis, primarily in the gastrointestinal tract and liver, to yield the active antibiotic, clindamycin.[4][11] Clindamycin then exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[4][11][12]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Clindamycin Palmitate Hydrochloride are outlined below. These protocols are based on standard pharmacopeial and scientific methodologies.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
Methodology:
-
Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[13]
-
Capillary Tube Loading: A sufficient amount of the dry powder is introduced into a capillary tube to form a packed column of 2.5-3.5 mm in height.[13]
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.[13]
-
Measurement:
-
For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate range.[14]
-
For a precise measurement, the apparatus is heated to a temperature approximately 5-10 °C below the expected melting point.[13][14]
-
The heating rate is then reduced to 1-2 °C per minute.[13][14]
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[13]
-
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Medium Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[15] The temperature of the medium should be maintained at 37 ± 1 °C.[15]
-
Sample Addition: Add an excess amount of Clindamycin Palmitate Hydrochloride to a flask containing a known volume of the prepared medium to create a suspension.[7]
-
Equilibration: Agitate the suspension using a mechanical shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7][15] The attainment of equilibrium should be confirmed by sampling at different time points until the concentration plateaus.[15]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the drug).[7]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.[7][15]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in the molecule.
Methodology:
-
Sample Preparation: Prepare a solution of Clindamycin Palmitate Hydrochloride of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a water/co-solvent mixture.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]
-
Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.[12]
-
Titration:
-
If the compound is a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
If the compound is a weak acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).[12]
-
For Clindamycin Palmitate Hydrochloride, which has a basic nitrogen, the solution can be acidified to a low pH (e.g., pH 2) and then titrated with NaOH.[12]
-
-
Data Analysis: Record the pH value after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa.[12]
Stability Indicating HPLC Method and Forced Degradation Studies
Objective: To develop a validated HPLC method that can separate the intact drug from its degradation products and to assess the stability of the drug under various stress conditions.
Methodology:
-
HPLC Method Development:
-
Column: A reversed-phase column, such as a C18 or Cyano column, is typically used.[5][16]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., potassium phosphate buffer at pH 3.0) and organic solvents (e.g., acetonitrile, methanol).[5][16]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[5][16]
-
The method is optimized to achieve adequate resolution between the parent drug peak and any potential degradation products.[5]
-
-
Forced Degradation Studies:
-
Expose solutions of Clindamycin Palmitate Hydrochloride to various stress conditions as per ICH guidelines.[17]
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.[5][17]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[5][17]
-
Thermal Degradation: Heat the solid drug or its solution at elevated temperatures (e.g., 60-80°C).[5][17]
-
Photodegradation: Expose the drug solution to UV and/or visible light.[5][17]
-
-
Analysis and Validation:
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of Clindamycin Palmitate Hydrochloride. The presented data, organized for clarity and comparison, alongside standardized experimental protocols, offers a valuable resource for professionals in pharmaceutical research and development. The stability profile highlights its lability to acid and base hydrolysis, a critical consideration for formulation and storage. The provided diagrams for the mechanism of action and experimental workflow serve to visually simplify complex processes. A comprehensive understanding and application of this information are paramount to the successful development of safe, stable, and effective drug products containing Clindamycin Palmitate Hydrochloride.
References
- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 2. uspnf.com [uspnf.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Application of a Validated HPLC Method for the Determination of Clindamycin Palmitate Hydrochloride in Marketed Drug Products: An Optimization of the Current USP Methodology for Assay [scirp.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. researchgate.net [researchgate.net]
- 11. veterinaria.org [veterinaria.org]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. thinksrs.com [thinksrs.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
